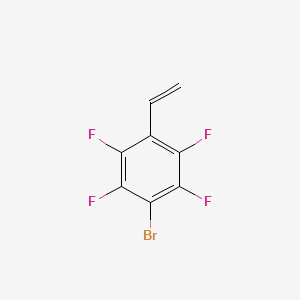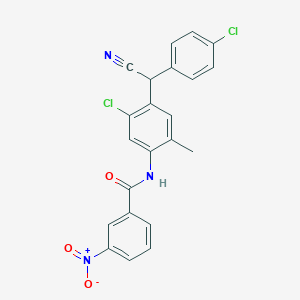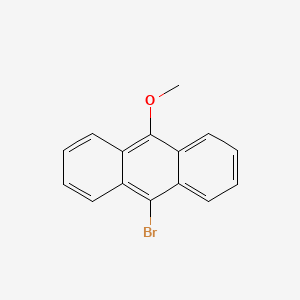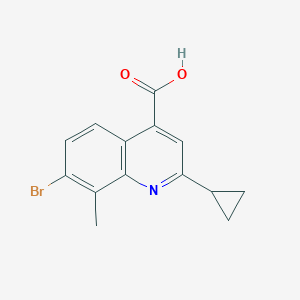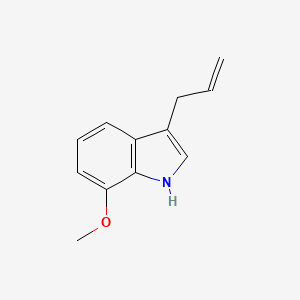
3-Allyl-7-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-7-methoxy-1H-indole: is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are often considered a “privileged scaffold” in drug discovery
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-7-methoxy-1H-indole can be achieved through various methods, including the Fischer indole synthesis and palladium-catalyzed reactions. One common approach involves the use of aryl hydrazines and ketones in a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Larock indole synthesis and Buchwald–Hartwig amination/C–H activation reactions are examples of methods employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyl-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyl-7-methoxy-1H-indole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: Indole derivatives, including this compound, have shown potential in biological applications such as antimicrobial and anticancer activities. They are investigated for their ability to interact with various biological targets .
Medicine: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Allyl-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing gene expression and cellular responses . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: A metabolite of dietary L-tryptophan with biological activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Uniqueness: 3-Allyl-7-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
7-methoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-5-9-8-13-12-10(9)6-4-7-11(12)14-2/h3-4,6-8,13H,1,5H2,2H3 |
Clave InChI |
OVKFLPFQMFNDPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC=C2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
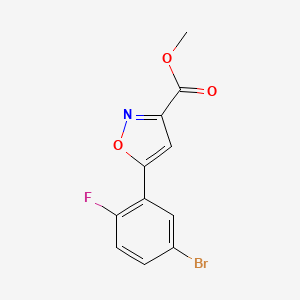
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
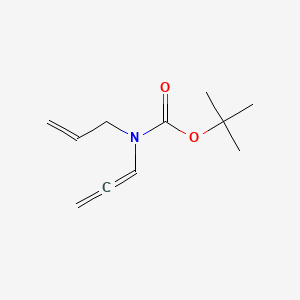
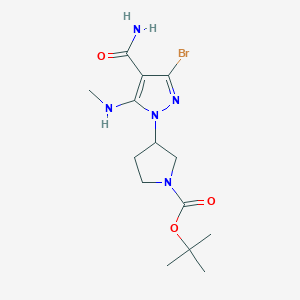

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

